molecular formula C23H21ClN2O5S B298627 N-(1,3-benzodioxol-5-yl)-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide

N-(1,3-benzodioxol-5-yl)-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide

Cat. No. B298627
M. Wt: 472.9 g/mol
InChI Key: FOUCMQLBUJYTPY-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide, also known as BDBCA, is a chemical compound that has been studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide involves its ability to bind to specific enzymes and inhibit their activity. For example, N-(1,3-benzodioxol-5-yl)-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide has been shown to bind to the active site of carbonic anhydrase, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can have various physiological effects, including the reduction of intraocular pressure in the treatment of glaucoma.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-yl)-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide has been shown to have various biochemical and physiological effects, depending on its specific application. Inhibition of carbonic anhydrase can lead to the reduction of intraocular pressure, as mentioned above. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function. N-(1,3-benzodioxol-5-yl)-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide has also been shown to have potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-yl)-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide has several advantages for use in lab experiments, including its ability to selectively inhibit certain enzymes and its potential as an anticancer agent. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-(1,3-benzodioxol-5-yl)-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide. One potential area of study is its potential as an anticancer agent, with further preclinical and clinical studies needed to fully understand its efficacy and safety. Another area of study is its potential as an inhibitor of other enzymes, with potential applications in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide and its potential for use in other areas of scientific research.
In conclusion, N-(1,3-benzodioxol-5-yl)-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide is a chemical compound that has potential applications in scientific research, particularly in the field of medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Further research is needed to fully understand the potential of N-(1,3-benzodioxol-5-yl)-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide in various areas of scientific research.

Synthesis Methods

N-(1,3-benzodioxol-5-yl)-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide can be synthesized through a multistep process involving the reaction of various chemical compounds. The synthesis involves the use of reagents such as 1,3-benzodioxole, 4-chlorobenzyl chloride, and 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base and a solvent such as N,N-dimethylformamide (DMF). The resulting product is then purified through various methods, including recrystallization and column chromatography.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have potential as an inhibitor of certain enzymes, including carbonic anhydrase and acetylcholinesterase. N-(1,3-benzodioxol-5-yl)-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide has also been studied for its potential as an anticancer agent, with promising results in preclinical studies.

properties

Product Name

N-(1,3-benzodioxol-5-yl)-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide

Molecular Formula

C23H21ClN2O5S

Molecular Weight

472.9 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide

InChI

InChI=1S/C23H21ClN2O5S/c1-16-2-9-20(10-3-16)32(28,29)26(13-17-4-6-18(24)7-5-17)14-23(27)25-19-8-11-21-22(12-19)31-15-30-21/h2-12H,13-15H2,1H3,(H,25,27)

InChI Key

FOUCMQLBUJYTPY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)NC3=CC4=C(C=C3)OCO4

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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